molecular formula C20H41NO B3051138 (Z)-2-(Octadec-9-enylamino)ethanol CAS No. 31314-16-6

(Z)-2-(Octadec-9-enylamino)ethanol

Cat. No.: B3051138
CAS No.: 31314-16-6
M. Wt: 311.5 g/mol
InChI Key: ZMOMBHNITWAALH-KTKRTIGZSA-N
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Description

(Z)-2-(Octadec-9-enylamino)ethanol is an organic compound characterized by the presence of a long aliphatic chain with a double bond in the Z-configuration and an aminoethanol group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Octadec-9-enylamino)ethanol typically involves the reaction of octadec-9-enylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the Z-configuration of the double bond is maintained. The process involves:

    Reactants: Octadec-9-enylamine and ethylene oxide.

    Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the addition of the ethylene oxide to the amine group.

    Catalysts: Acid or base catalysts may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Raw Materials: High-purity octadec-9-enylamine and ethylene oxide.

    Equipment: Continuous flow reactors with precise temperature and pressure control.

    Purification: The product is purified using distillation or crystallization techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Octadec-9-enylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation Products: Hydroxyl derivatives and oxides.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted aminoethanol derivatives.

Scientific Research Applications

(Z)-2-(Octadec-9-enylamino)ethanol has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.

Mechanism of Action

The mechanism of action of (Z)-2-(Octadec-9-enylamino)ethanol involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-Octadec-9-enyl isovalerate
  • (Z)-Octadec-9-enylammonium dihydrogen phosphate
  • Cyclohexene (9Z)-octadec-9-enyl ethers

Uniqueness

(Z)-2-(Octadec-9-enylamino)ethanol is unique due to its specific combination of a long aliphatic chain with a double bond in the Z-configuration and an aminoethanol group. This structure imparts distinct surfactant properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[[(Z)-octadec-9-enyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h9-10,21-22H,2-8,11-20H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOMBHNITWAALH-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288713
Record name 2-[(9Z)-9-Octadecen-1-ylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31314-16-6
Record name 2-[(9Z)-9-Octadecen-1-ylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31314-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-2-(Octadec-9-enylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9Z)-9-Octadecen-1-ylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-2-(octadec-9-enylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100-ml eggplant type flask equipped with a stirrer was charged with 1.40 g (37.2 mmol) of LiAlH4 and 30 ml of tetrahydrofuran. While heating and stirring the contents at room temperature in an N2 atmosphere, a tetrahydrofuran solution of 1.67 g (5.12 mmol) of N-(9-octadecenoyl)ethanolamine was added dropwise over 10 minutes. After the mixture was heated to 60° C. and stirred for 16 hours, the resultant reaction mixture was cooled to room temperature, and 14 g of 5% aqueous KOH. After a salt deposited was separated by filtration, the filtrate was concentrated under reduced pressure, and the resultant residue was purified by column chromatography on silica gel, thereby obtaining 0.96 g (yield: 65%) of the title compound (IIc-6).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
Name
N-(9-octadecenoyl)ethanolamine
Quantity
1.67 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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